2-(Anilinomethyl)-6-methoxyphenol
Description
2-(Anilinomethyl)-6-methoxyphenol is a secondary amine derivative featuring a phenol core substituted with a methoxy group at the 6-position and an anilinomethyl group at the 2-position. This compound belongs to a class of Schiff base derivatives and related aminomethylphenols, which are synthesized via condensation of primary amines with aldehydes followed by reduction using agents like NaBH₄ . Its structural motif—combining phenolic and aniline moieties—confers unique physicochemical properties, such as hydrogen-bonding capacity and redox activity, making it relevant in coordination chemistry, catalysis, and pharmaceutical research .
Properties
IUPAC Name |
2-(anilinomethyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNCGKEOMQYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with an aniline derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by the addition of an aniline derivative to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) are typically used.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Anilinomethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the aniline ring or phenol core, leading to distinct physicochemical and biological behaviors. Key examples include:
Key Observations:
- Substituent Effects : Chloro or methoxy groups on the aniline ring increase lipophilicity and alter intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Thermal Stability: The presence of a 6-methoxy group in 2-(anilinomethyl)-6-methoxyphenol enhances thermal stability (>210°C) compared to non-methoxy analogs .
- Crystallinity: Smaller dihedral angles (e.g., 10.1° in 2-(4-methylanilinomethyl)-6-methoxyphenol vs. 71.1° in 2-[(4-methoxyanilino)methyl]phenol) correlate with tighter molecular packing and higher melting points .
Antimicrobial and Antitumor Potential
- Vanadium Complexes: Ligands like 2-(benzothiazol-2-yl-hydrazonomethyl)-6-methoxyphenol form oxidovanadium(IV) complexes with µM-range cytotoxicity against cancer cells .
- Heterocyclic Derivatives: 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol exhibits high toxicity (NOAEL = 7 mg/kg in rats) but shows promise as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for diabetes treatment .
Antioxidant Activity
- Schiff base analogs (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) demonstrate radical scavenging activities surpassing butylated hydroxytoluene (BHT), with IC₅₀ values as low as 12.5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
